N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine
Overview
Description
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine is an organic compound with a complex structure that includes a pyrimidine ring and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine typically involves multiple steps, starting with the preparation of the pyrimidine and indazole precursorsThe reaction conditions often require the use of solvents such as ethanol, dimethylformamide (DMF), or pyridine, and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or indazole rings.
Scientific Research Applications
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-Indazol-6-amine include:
- 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile
- N-(4-chloro-2-pyrimidinyl)-N’-phenylguanidine
- Acetamide, N-(4-chloro-2-pyrimidinyl)-
Uniqueness
What sets this compound apart is its unique combination of the pyrimidine and indazole rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-chloropyrimidin-2-yl)-N,2,3-trimethylindazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)14-16-7-6-13(15)17-14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPPKOMRVIEEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252927-45-9 | |
Record name | N-(4-chloropyrimidin-2-yl)-N,2,3-trimethylindazol-6-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT3M6J74S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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